![molecular formula C16H13NO6 B2459095 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid CAS No. 199584-76-4](/img/structure/B2459095.png)

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

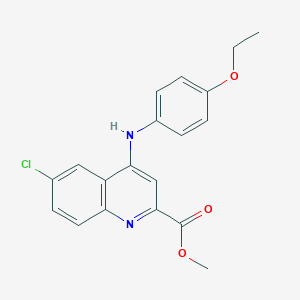

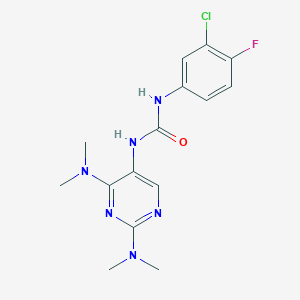

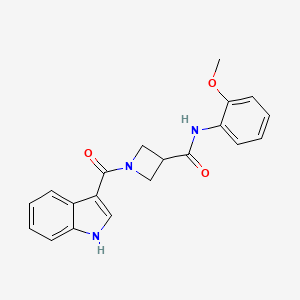

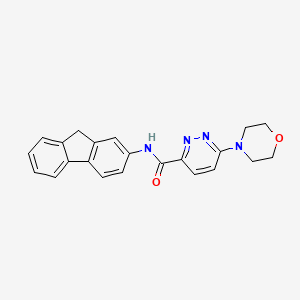

The compound “4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid” is a complex organic molecule. It contains a benzene ring which is a common structure in organic chemistry. The methoxy group (-OCH3), carbamoyl group (-CONH2), and carboxylic acid groups (-COOH) are functional groups attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. A common approach might involve Friedel-Crafts acylation or alkylation to introduce the carbamoyl group, followed by a series of steps to introduce the methoxy and carboxylic acid groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The methoxy, carbamoyl, and carboxylic acid groups each contribute different properties to the molecule, affecting its reactivity, polarity, and other characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzene ring is relatively stable but can undergo electrophilic aromatic substitution. The carbamoyl group could participate in reactions involving the carbonyl group or the amine. The methoxy group might undergo reactions involving the ether linkage or the methyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and carboxylic acid groups could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its structure and compared with experimental data .Scientific Research Applications

Synthesis and Chemical Transformations

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid and related compounds find applications in various synthetic pathways and chemical transformations. For instance, the compound has been utilized in the synthesis of benzocarbazoloquinones through oxidative cyclization processes, highlighting its role in the formation of complex chemical structures (Rajeswaran & Srinivasan, 1994). Additionally, it is involved in selective activation of primary carboxylic acids for the synthesis of amides and esters under neutral conditions, showcasing its versatility in chemical reactions (Ogawa et al., 1994).

Catalysis and Material Science

In material science, derivatives of this compound have been explored as catalysts and materials for various applications. For example, the synthesis of 4-bromo-1-methoxycarbazole-3-carboxylate, which shares structural similarities with the subject compound, serves as a key intermediate in the total synthesis of certain organic compounds, indicating the potential of these compounds in catalysis and synthetic chemistry (Mal & Roy, 2015).

Environmental and Green Chemistry

The compound's derivatives are also significant in environmental chemistry and green chemistry applications. For instance, studies on the degradation mechanisms and kinetics of related compounds help in understanding their behavior and breakdown in environmental settings, contributing to pollution control and the development of greener chemical processes (Xu et al., 2018).

Organic Electronics

In the field of organic electronics, carboxylic acid functionalized fullerene derivatives, akin to the this compound, have been synthesized and used as interfacial layer materials in solar cells, demonstrating the utility of these compounds in the development of advanced electronic devices (Choi et al., 2013).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-23-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15(19)20)8-13(12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPKAYDGXBEOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2459012.png)

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)

![1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2459018.png)

![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)

![(3,4-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2459024.png)

![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)

![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)